molecular formula C14H10ClN3O B2408620 2-Chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine CAS No. 303145-18-8

2-Chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B2408620
CAS No.: 303145-18-8
M. Wt: 271.7
InChI Key: ALSIPXISSMHZOV-UHFFFAOYSA-N
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Description

Historical Context of 1,2,4-Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, initially classified as azoxime or furo[ab1]diazole. Early research focused on its photochemical rearrangement properties, but biological investigations began in the 1940s, leading to the first commercial drug, Oxolamine, a cough suppressant. Over the past four decades, 1,2,4-oxadiazole derivatives have demonstrated diverse biological activities, including anticancer, anti-inflammatory, and antibacterial effects, driven by their ability to mimic ester or amide groups while resisting hydrolysis.

The resurgence of interest in 1,2,4-oxadiazoles since the early 2000s has been fueled by advances in synthetic methods, such as one-pot reactions using amidoximes and carboxylic acids, and the development of non-β-lactam antibiotics targeting methicillin-resistant Staphylococcus aureus (MRSA). These innovations highlight the scaffold’s adaptability in addressing modern pharmacological challenges.

Structural Uniqueness of Chloropyridine-Oxadiazole Hybrid Scaffolds

The structural design of 2-chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine integrates three key components:

  • Chloropyridine Backbone : The chlorine atom at position 2 introduces electron-withdrawing effects, enhancing the molecule’s reactivity and potential for hydrogen bonding. This feature is critical in optimizing interactions with biological targets.
  • 1,2,4-Oxadiazole Ring : Known for its stability under physiological conditions, this ring serves as a bioisostere for esters or amides, reducing metabolic liability. Its nitrogen and oxygen atoms enable diverse non-covalent interactions.
  • 4-Methylphenyl Substituent : The hydrophobic para-methylphenyl group at position 3 of the oxadiazole ring increases lipophilicity, improving membrane permeability and binding affinity to hydrophobic pockets in enzymes or receptors.
Table 1: Comparative Analysis of Structural Features in Hybrid Scaffolds
Component Functionality Example Applications
Chloropyridine Electron-withdrawing, enhances target binding Antibacterial agents
1,2,4-Oxadiazole Bioisosteric replacement, metabolic stability Anti-inflammatory drugs
4-Methylphenyl Hydrophobic anchor, improves pharmacokinetics Anticancer agents

This hybrid design enables precise modulation of electronic and steric properties, making it suitable for structure-activity relationship (SAR) studies.

Significance in Modern Heterocyclic Chemistry Research

Pharmacological Applications

1,2,4-Oxadiazole derivatives have been explored in multiple therapeutic areas:

  • Antibacterial Agents : Derivatives like ND-421 inhibit penicillin-binding proteins in MRSA and vancomycin-resistant Enterococcus (VRE), with minimal cross-resistance to existing antibiotics.
  • Anticancer Agents : Fused 1,2,4-oxadiazole-1,3,4-oxadiazole derivatives exhibit sub-micromolar inhibitory concentrations against breast and lung cancer cell lines, acting as tubulin-binding agents.
  • Neuroprotective Agents : Analogues such as FO-4-15 reduce amyloid-β accumulation and tau hyperphosphorylation in Alzheimer’s disease models, targeting mGluR1 and CaMKIIα/Fos pathways.
Table 2: Biological Activities of 1,2,4-Oxadiazole Derivatives
Target Pathway Biological Activity Example Compound Reference
PBP2a (MRSA) Antibacterial (MIC: 1–2 μg/mL) ND-421
Tubulin Anticancer (IC~50~: 0.1–1.0 μM) Fused oxadiazoles
mGluR1/CaMKIIα Neuroprotective (improves cognition) FO-4-15

Agrochemical Applications

1,2,4-Oxadiazole scaffolds have emerged as effective pesticides:

  • Nematocidal Agents : Haloalkyl-substituted derivatives show potent activity against Bursaphelenchus xylophilus, a pine wilt nematode, with LC~50~ values as low as 2.4 μg/mL.
  • Insecticidal Agents : Structural analogues of tioxazafen disrupt acetylcholine receptors in nematodes, offering alternatives to anthelmintics.

Materials Science

The electron-deficient nature of 1,2,4-oxadiazoles makes them suitable for electron-transporting materials in organic light-emitting diodes (OLEDs). Hybrid pyridine-oxadiazole systems enhance charge mobility and stability in optoelectronic devices.

Properties

IUPAC Name

5-(6-chloropyridin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c1-9-2-4-10(5-3-9)13-17-14(19-18-13)11-6-7-12(15)16-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSIPXISSMHZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tiemann and Krüger Method: Amidoxime-Acyl Chloride Cyclization

The Tiemann and Krüger method, first reported in 1884, remains a cornerstone for 1,2,4-oxadiazole synthesis. This two-step protocol involves the reaction of amidoximes with acyl chlorides or activated carboxylic acid derivatives. For the target compound, the synthetic sequence proceeds as follows:

  • Formation of Pyridine-5-Carboxamidoxime :
    Treatment of 2-chloropyridine-5-carbonitrile with hydroxylamine hydrochloride in ethanol/water under reflux yields the corresponding amidoxime.
    $$
    \text{2-Cl-Py-5-CN} + \text{NH}2\text{OH·HCl} \rightarrow \text{2-Cl-Py-5-C(}=N\text{-OH)NH}2
    $$

  • Cyclization with 4-Methylbenzoyl Chloride :
    The amidoxime reacts with 4-methylbenzoyl chloride in the presence of a base (e.g., pyridine or tetrabutylammonium fluoride) to form the 1,2,4-oxadiazole ring.
    $$
    \text{2-Cl-Py-5-C(}=N\text{-OH)NH}_2 + \text{4-Me-PhCOCl} \rightarrow \text{Target Compound} + \text{HCl}
    $$

Advantages :

  • Straightforward reaction conditions.
  • Compatibility with electron-deficient pyridines due to the chloro group’s stability under basic conditions.

Limitations :

  • Moderate yields (50–70%) due to competing side reactions.
  • Laborious purification steps to isolate the oxadiazole from unreacted starting materials.

Vilsmeier Reagent-Mediated One-Pot Synthesis

Zarei et al. (2017) introduced a one-pot method using Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids for direct coupling with amidoximes. Applied to the target compound:

  • Activation of 2-Chloropyridine-5-Carboxylic Acid :
    The carboxylic acid is treated with Vilsmeier reagent at 0–5°C to form the reactive acyl chloride intermediate.

  • Coupling with 4-Methylbenzamidoxime :
    The acyl chloride reacts in situ with 4-methylbenzamidoxime, followed by cyclodehydration at 80–100°C to yield the oxadiazole.
    $$
    \text{2-Cl-Py-5-COOH} \xrightarrow{\text{POCl}3/\text{DMF}} \text{2-Cl-Py-5-COCl} \xrightarrow{\text{4-Me-Ph-C(}=N\text{-OH)NH}2} \text{Target Compound}
    $$

Advantages :

  • High yields (80–93%) with minimal byproducts.
  • Eliminates the need for isolating intermediates, streamlining the process.

Challenges :

  • Requires strict temperature control during Vilsmeier reagent preparation.
  • Corrosive reagents necessitate specialized glassware.

Baykov’s Superbase-Promoted Microwave-Assisted Synthesis

Baykov et al. (2017) developed a microwave-assisted, one-pot synthesis using NaOH/DMSO as a superbase medium. This method adapts well to the target compound:

  • Reaction of Methyl 2-Chloropyridine-5-Carboxylate with 4-Methylbenzamidoxime :
    The ester and amidoxime are irradiated under microwave conditions (150°C, 20 min) in NaOH/DMSO, facilitating nucleophilic acyl substitution and cyclization.
    $$
    \text{2-Cl-Py-5-COOMe} + \text{4-Me-Ph-C(}=N\text{-OH)NH}_2 \xrightarrow{\text{NaOH/DMSO, MW}} \text{Target Compound} + \text{MeOH}
    $$

Advantages :

  • Rapid reaction time (≤30 min).
  • Environmentally benign due to reduced solvent volumes.

Limitations :

  • Moderate yields (65–75%) compared to Vilsmeier activation.
  • Limited scalability under microwave conditions.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

While theoretically viable, the 1,3-dipolar cycloaddition between nitrile oxides and nitriles faces practical hurdles. For example:

  • Generation of 4-Methylphenylnitrile Oxide :
    Oxidation of 4-methylbenzaldoxime with chloramine-T yields the nitrile oxide.

  • Cycloaddition with 2-Chloropyridine-5-Carbonitrile :
    The nitrile oxide reacts with 2-chloropyridine-5-carbonitrile in the presence of a platinum catalyst (e.g., [PtCl₄]).

Challenges :

  • Low yields (20–35%) due to nitrile oxide dimerization.
  • High catalyst costs and poor solubility of reactants.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield (%) Time Key Advantages Major Limitations
Tiemann and Krüger 50–70 6–12 h Simple reagents Low yields, purification challenges
Vilsmeier Activation 80–93 2–4 h High yield, one-pot Corrosive reagents
Baykov (Microwave) 65–75 20–30 min Fast, eco-friendly Limited scalability
Cycloaddition 20–35 24–48 h Atom-economical Poor yields, costly catalysts

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

The electron-withdrawing chloro group on pyridine directs cyclization to the 5-position, ensuring regioselective oxadiazole formation. However, steric hindrance from the 4-methylphenyl group can reduce reaction rates, necessitating excess reagents or prolonged heating.

Purification of Hydrophobic Products

The compound’s low solubility in polar solvents complicates chromatography. Gradient elution with hexane/ethyl acetate (4:1 to 1:1) or recrystallization from hot toluene improves purity.

Chloro Group Stability

Phosphorus oxychloride (used in Vilsmeier activation) may over-chlorinate the pyridine ring. Controlled reagent addition and low temperatures (0–5°C) mitigate this risk.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. Methods such as the disc diffusion method have shown promising results, indicating that this compound can serve as a potential antimicrobial agent .

Antioxidant Properties

The antioxidant activity of 2-Chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine has been assessed through various assays. Compounds containing the oxadiazole moiety are known to scavenge free radicals effectively. This property suggests potential applications in preventing oxidative stress-related diseases .

Molecular Docking Studies

Computational studies have been employed to predict the binding affinity of this compound with various biological targets. Molecular docking simulations indicate that it interacts favorably with specific enzymes and receptors, suggesting its potential role in drug design .

Photophysical Properties

Research has indicated that compounds containing oxadiazole derivatives exhibit interesting photophysical properties that can be utilized in optoelectronic devices. The incorporation of such compounds into polymer matrices can enhance their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Synthesis and Characterization

A study conducted by Prabhakar et al. (2024) synthesized a series of oxadiazole derivatives and characterized them using techniques such as Proton-NMR and Mass Spectrometry. The synthesized compounds were evaluated for their biological activities, confirming the antimicrobial efficacy of several derivatives .

Antimicrobial Screening

In another case study focusing on the antimicrobial properties of oxadiazole derivatives, researchers found that certain modifications to the chemical structure significantly enhanced their activity against resistant strains of bacteria. This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine is unique due to the presence of both the chloro and oxadiazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

2-Chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

  • Chemical Name : this compound
  • CAS Number : 303145-18-8
  • Molecular Formula : C14H10ClN3O
  • Molecular Weight : 271.70 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various oxadiazole derivatives, including this compound. The compound demonstrated significant activity against a range of pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.50 μg/mL
Candida albicans0.75 μg/mL

These findings indicate that the compound can inhibit the growth of both bacterial and fungal strains effectively, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis
HeLa (Cervical Cancer)2.41Inhibition of cell proliferation
PANC-1 (Pancreatic Cancer)1.50Modulation of cell cycle

The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways and upregulation of p53 expression . Flow cytometry analysis confirmed that treatment with the compound led to increased apoptotic cell populations.

Case Studies

A notable study conducted by researchers at the University of Science and Technology investigated the effects of various oxadiazole derivatives on cancer cells. Among these, this compound was highlighted for its potent activity against the MCF-7 breast cancer cell line. The study emphasized the need for further structural modifications to enhance its efficacy and selectivity .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-Chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine?

Methodological Answer:
The compound is typically synthesized via a multi-step approach involving:

Oxadiazole Ring Formation : Cyclization of thioamide intermediates with hydroxylamine derivatives under reflux conditions in ethanol or methanol .

Pyridine Substitution : Chlorination at the 2-position of the pyridine ring using POCl₃ or SOCl₂, followed by coupling reactions with aryl groups via Suzuki-Miyaura or Ullmann cross-coupling .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol or DCM/hexane mixtures .
Key Reference : Optimized procedures for similar oxadiazole-pyridine hybrids are detailed in and , emphasizing temperature control (60–70°C) and catalyst selection (e.g., AlCl₃ in NMP) .

Basic: How is the compound characterized to confirm its structural identity and purity?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is used:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and oxadiazole moieties) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 456.52 for related analogs) .
  • HPLC : Purity assessment (≥98%) using C18 columns with acetonitrile/water gradients .
    Data Table :
PropertyValueSource
Melting Point131–133°C (ethanol)
Density1.06 g/cm³ (predicted)
HPLC Retention Time12.4 min (ACN:H₂O = 70:30)

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:
Key variables include:

  • Solvent Selection : Polar aprotic solvents (e.g., NMP, DMF) enhance solubility of intermediates, as seen in (yield increase from 65% to 82% in NMP vs. THF) .
  • Catalyst Screening : Lewis acids (e.g., AlCl₃) improve cyclization efficiency, while base choice (e.g., NaOH vs. K₂CO₃) affects substitution reactions .
  • Temperature Control : Maintaining 60–70°C during oxadiazole formation minimizes side products .
    Contradiction Note : reports higher yields with AlCl₃, while suggests pyridine derivatives require milder bases to avoid decomposition .

Advanced: How can contradictions in reported biological activity (e.g., Wnt/β-catenin inhibition) be resolved?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., TOPFlash luciferase for β-catenin activity) across multiple cell lines (HEK293, HCT116) to confirm IC₅₀ consistency .
  • Off-Target Profiling : Use kinome-wide screening to identify non-specific interactions, as seen in JW74 studies () .
  • In Vivo Cross-Validation : Compare tumor growth inhibition in xenograft models (e.g., CRC models) with in vitro data .

Advanced: What strategies address discrepancies in crystallographic data interpretation?

Methodological Answer:

  • Software Cross-Check : Refine X-ray data using SHELXL (for small molecules) and PHENIX (for macromolecular complexes) to resolve occupancy or thermal parameter conflicts .
  • Twinned Data Handling : Apply SHELXD for structure solution of twinned crystals, as noted in .
  • Validation Tools : Use Rfree values and Ramachandran plots to assess model accuracy .

Basic: What are the critical physicochemical properties influencing its research applications?

Methodological Answer:

  • Solubility : ≥20 mg/mL in DMSO, but limited aqueous solubility necessitates formulation with cyclodextrins or liposomes .
  • Stability : Store at 2–8°C in inert atmospheres to prevent oxadiazole ring hydrolysis .
    Data Table :
PropertyValueSource
LogP (Predicted)3.2
pKa1.42
Solubility (DMSO)≥20 mg/mL

Advanced: How can computational modeling predict reactivity or target interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with β-catenin (PDB ID: 1JDH), focusing on hydrogen bonding with oxadiazole and pyridine groups .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Advanced: How are synthetic by-products or impurities identified and mitigated?

Methodological Answer:

  • LC-MS Monitoring : Track intermediates in real-time to detect chlorinated by-products (e.g., dichloro derivatives) .
  • Flash Chromatography : Use gradient elution (hexane → ethyl acetate) to separate unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures preferentially crystallize the target compound over impurities .

Basic: What analytical techniques are essential for quality control?

Methodological Answer:

  • Elemental Analysis : Confirm C, H, N, S composition within ±0.4% of theoretical values .
  • FT-IR Spectroscopy : Identify characteristic bands (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole) .
  • TLC Monitoring : Use silica plates with UV detection (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Advanced: How to design mechanistic studies for its biological activity?

Methodological Answer:

  • Pathway Analysis : Combine RNA-seq and Western blotting to map Wnt/β-catenin downstream targets (e.g., AXIN2, SP5) .
  • CRISPR Knockouts : Generate β-catenin-deficient cell lines to confirm target specificity .
  • Pharmacokinetics : Assess bioavailability via LC-MS/MS in plasma and tumor tissues .

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